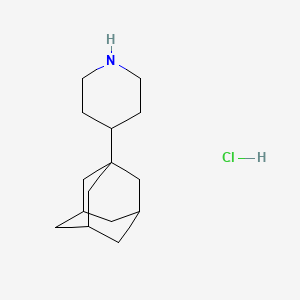
4-(Adamantan-1-yl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Adamantan-1-yl)piperidine hydrochloride is a chemical compound with the molecular formula C15H26ClN. It is a derivative of piperidine, a six-membered heterocyclic amine, and adamantane, a tricyclic hydrocarbon.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Adamantan-1-yl)piperidine hydrochloride typically involves the reaction of adamantane derivatives with piperidine. One common method includes the reduction of quaternary 1-(adamantan-1-yl)pyridinium salts with sodium borohydride in ethanol, followed by reaction with benzene in a trifluoromethanesulfonic acid medium . This process yields 1-(adamantan-1-yl)-phenylpiperidines, which can be further processed to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Adamantan-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the adamantane structure.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the adamantane carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated derivatives and strong nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated adamantane derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
Applications De Recherche Scientifique
4-(Adamantan-1-yl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-(Adamantan-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes in biological systems, potentially modulating their activity. The adamantane structure contributes to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes and reach its targets .
Comparaison Avec Des Composés Similaires
4-(Adamantan-1-yl)piperidine hydrochloride can be compared with other similar compounds, such as:
1-(Adamantan-1-yl)pyridinium salts: These compounds share the adamantane moiety but differ in their nitrogen-containing ring structure.
Adamantane-based derivatives: Compounds like amantadine and memantine, which are used in the treatment of neurological disorders, also contain the adamantane structure.
Piperidine derivatives: Other piperidine-based compounds, such as haloperidol and pethidine, are used in various therapeutic applications.
The uniqueness of this compound lies in its combination of the adamantane and piperidine moieties, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H26ClN |
|---|---|
Poids moléculaire |
255.82 g/mol |
Nom IUPAC |
4-(1-adamantyl)piperidine;hydrochloride |
InChI |
InChI=1S/C15H25N.ClH/c1-3-16-4-2-14(1)15-8-11-5-12(9-15)7-13(6-11)10-15;/h11-14,16H,1-10H2;1H |
Clé InChI |
ZOFQRDJISZPZRU-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C23CC4CC(C2)CC(C4)C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B15051512.png)
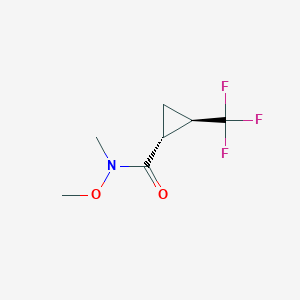
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-methoxyethyl)amine](/img/structure/B15051524.png)
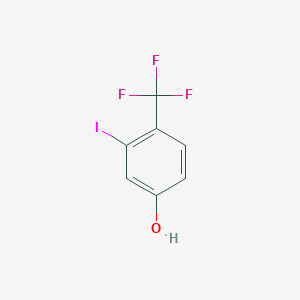
![6-Vinylbenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15051550.png)
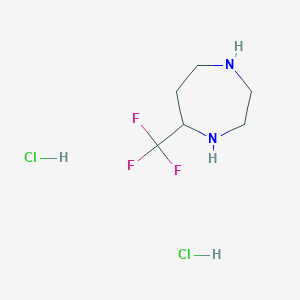
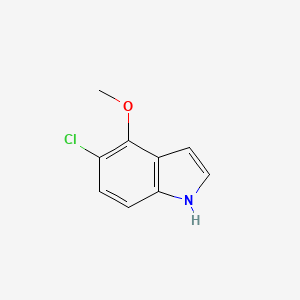
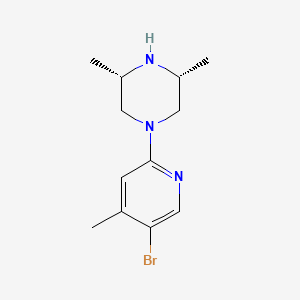

![(1S,2S,4R,6S)-6-Hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15051577.png)


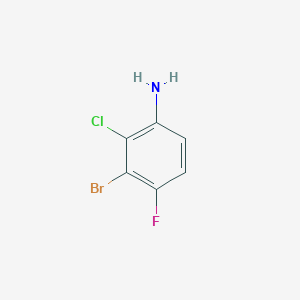
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
